

# Paniculidine B: A Technical Overview for Drug Discovery Professionals

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## Compound of Interest

Compound Name: *Paniculidine B*

Cat. No.: *B044587*

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CAS Number: 97399-94-5

This technical guide provides a comprehensive overview of **Paniculidine B**, an indole alkaloid with potential applications in drug discovery and development. The information is curated for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

## Chemical and Physical Properties

**Paniculidine B** is a natural product first identified in *Murraya paniculata*.<sup>[1]</sup> It belongs to the class of indole alkaloids, a diverse group of compounds known for their wide range of biological activities.<sup>[2]</sup>

Property	Value	Source
CAS Number	97399-94-5	[1]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>2</sub>	[1]
Molecular Weight	233.31 g/mol	[1]
IUPAC Name	(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol	[1]
Canonical SMILES	C--INVALID-LINK--CO	[1]
Appearance	Oil	BioCrick
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick

## Synthesis and Isolation

**Paniculidine B** is a naturally occurring compound that has also been the target of total synthesis.

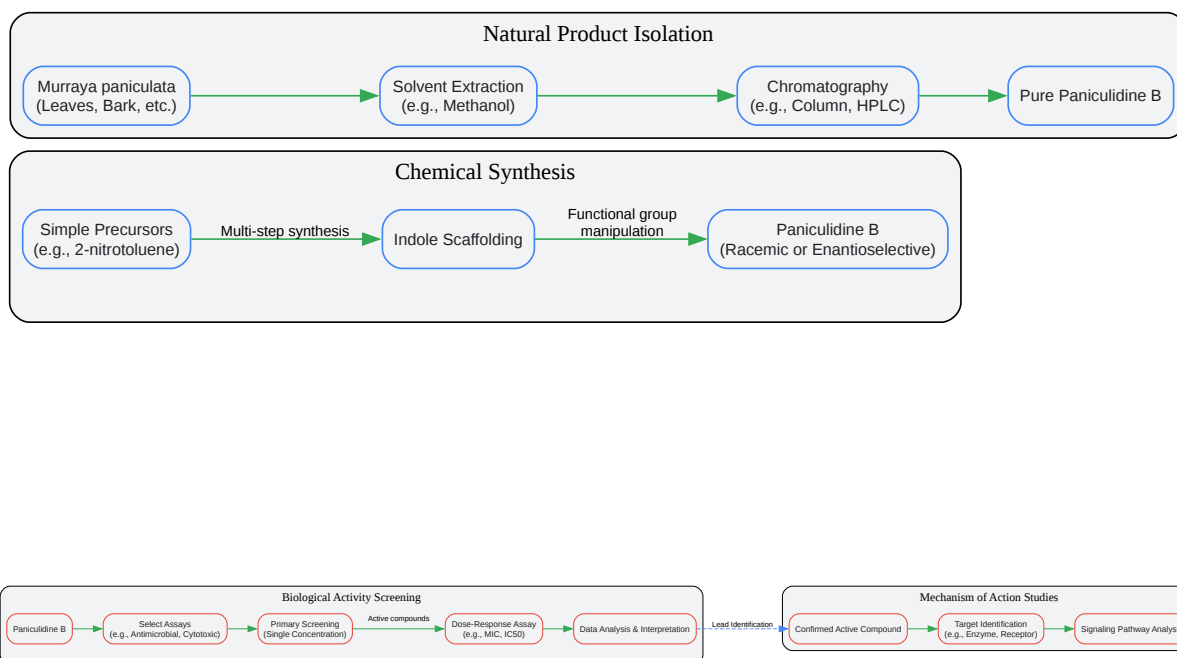
## Natural Source and Isolation

**Paniculidine B** has been isolated from the plant *Murraya paniculata* (L.) Jack, a species belonging to the Rutaceae family.[1][3] This plant is used in traditional medicine and has been shown to possess various biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5]

## Total Synthesis

Several approaches to the total synthesis of (±)-**Paniculidine B** have been reported. One efficient method achieves the synthesis in five steps from a methoxyindole precursor, with a notable two-step conversion from an aldehyde intermediate in 88% yield.[6] Another synthesis route starts from 2-nitrotoluene and accomplishes the total synthesis in seven steps with an overall yield of 16%.[7]

The absolute R-configuration of the natural Paniculidines A and B has been established through the synthesis of the S-enantiomer of Paniculidine A.[8]



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